

# (S)-Garner's Aldehyde: A Technical Overview

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## Compound of Interest

**Compound Name:** (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

**Cat. No.:** B030995

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(S)-Garner's aldehyde, a pivotal chiral building block in asymmetric synthesis, is prized by researchers and drug development professionals for its role in constructing complex molecules with high stereochemical control. This guide provides core technical data, outlines a representative experimental protocol for its preparation, and illustrates the logical workflow for its characterization.

## Molecular and Physicochemical Data

(S)-Garner's aldehyde, systematically named tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, is a colorless liquid at room temperature.<sup>[1]</sup> Its molecular structure incorporates a protected serine derivative, making it an invaluable precursor for the synthesis of amino sugars, alkaloids, and other nitrogen-containing natural products and pharmaceuticals.<sup>[1][2]</sup>

The fundamental properties of (S)-Garner's aldehyde are summarized below. The molecular formula is C<sub>11</sub>H<sub>19</sub>NO<sub>4</sub>.<sup>[1][3][4][5]</sup> This composition results in a molecular weight of approximately 229.27 g/mol.<sup>[1][3]</sup>

Identifier	Value	Reference
Systematic Name	tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate	[3]
Synonyms	(-)-N-Boc-N,O-isopropylidene-L-serinal	[3]
CAS Number	102308-32-7	[1][3]
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>4</sub>	[1][3][4][5]
Molecular Weight	229.27 g/mol	[1][3]
Percent Composition	C: 57.63%, H: 8.35%, N: 6.11%, O: 27.91%	[1]
Physical Form	Colorless Liquid	[1]
Boiling Point	83-88 °C at 1.0-1.4 mmHg	[1]

## Experimental Protocols: Synthesis of (S)-Garner's Aldehyde

The preparation of (S)-Garner's aldehyde from L-serine is a well-established multi-step process. The following protocol is a representative example based on common literature procedures.

Objective: To synthesize (S)-Garner's aldehyde from L-serine.

Materials:

- L-serine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Dioxane

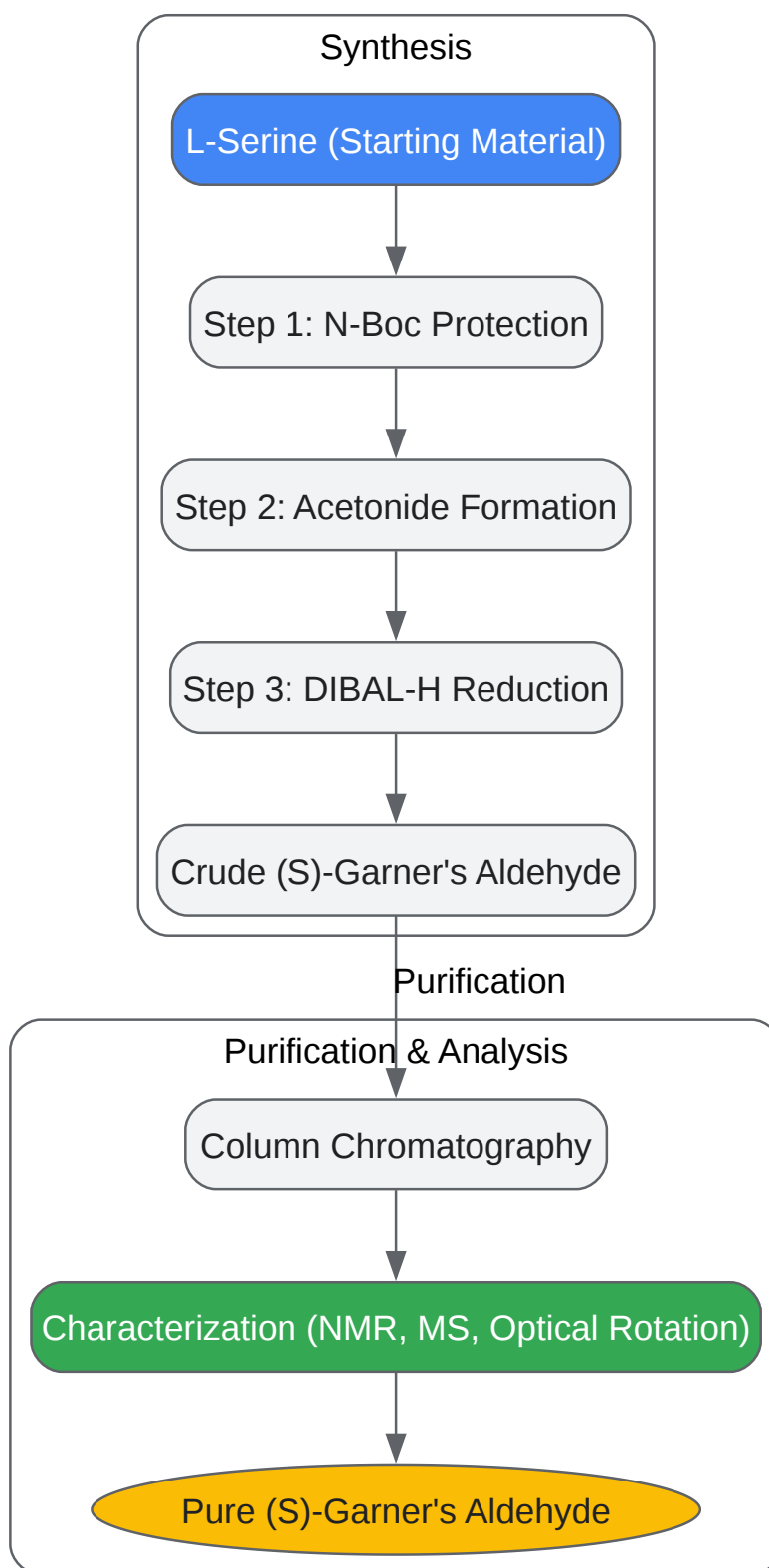
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid (p-TsOH)
- Benzene
- Diisobutylaluminium hydride (DIBAL-H)
- Toluene
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

#### Procedure:

- **N-Boc Protection:** L-serine is first protected with a tert-butyloxycarbonyl (Boc) group. L-serine is dissolved in aqueous sodium hydroxide and dioxane. Di-tert-butyl dicarbonate is added, and the reaction is stirred until completion to yield N-Boc-L-serine.
- **Acetonide Formation:** The N-Boc-L-serine is then treated with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene. This step forms the oxazolidine ring, resulting in the corresponding protected ester.
- **Reduction to Aldehyde:** The final step is the partial reduction of the ester to the aldehyde. The protected ester is dissolved in an anhydrous solvent such as toluene and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is carefully monitored. Upon completion, the reaction is quenched, and the product, (S)-Garner's aldehyde, is isolated and purified, typically by column chromatography.<sup>[2]</sup>

## Logical and Experimental Workflow

The process from starting material to the final, characterized product follows a logical sequence of synthesis, purification, and analysis. This workflow is crucial for ensuring the desired compound is obtained with high purity and the correct stereochemistry.



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Caption: Workflow for the synthesis and characterization of (S)-Garner's aldehyde.

As (S)-Garner's aldehyde is a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, it serves as a versatile starting material for the synthesis of molecules that may interact with such pathways. Its utility lies in the ability to introduce a specific stereocenter, which is often critical for the biological activity of the final target molecule.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)